molecular formula C10H7FN2O B12977551 5-Fluoro-6-phenylpyrimidin-2(1H)-one

5-Fluoro-6-phenylpyrimidin-2(1H)-one

Cat. No.: B12977551
M. Wt: 190.17 g/mol
InChI Key: ITKHTUVQJGGPJC-UHFFFAOYSA-N
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Description

5-Fluoro-6-phenylpyrimidin-2(1H)-one is a fluorinated pyrimidinone derivative of significant interest in pharmaceutical and medicinal chemistry research. Pyrimidinone scaffolds are recognized as privileged structures in drug discovery due to their versatility and presence in compounds with diverse biological activities. This particular compound features a fluorine atom at the 5-position and a phenyl ring at the 6-position of the pyrimidinone core, modifications that are commonly employed to optimize the pharmacokinetic properties and binding affinity of drug candidates. Fluorination, in particular, is a standard strategy to influence a molecule's metabolic stability, membrane permeability, and electrostatic interactions with biological targets . Research into structurally similar 6-phenylpyrimidin-4-ones has demonstrated their potential as Positive Allosteric Modulators (PAMs) for the M1 muscarinic acetylcholine receptor, a promising target for treating cognitive deficits in conditions like Alzheimer's disease and schizophrenia . Furthermore, analogous pyrimidinone compounds have been explored as potent inhibitors of various kinases, such as CDC7 and FLT3, highlighting the utility of this core structure in oncology research . The specific substitution pattern of 5-Fluoro-6-phenylpyrimidin-2(1H)-one makes it a valuable intermediate for synthesizing more complex molecules and for constructing targeted libraries in high-throughput screening campaigns. This product is intended for research purposes as a building block or reference standard in these and other investigative applications. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H7FN2O

Molecular Weight

190.17 g/mol

IUPAC Name

5-fluoro-6-phenyl-1H-pyrimidin-2-one

InChI

InChI=1S/C10H7FN2O/c11-8-6-12-10(14)13-9(8)7-4-2-1-3-5-7/h1-6H,(H,12,13,14)

InChI Key

ITKHTUVQJGGPJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NC(=O)N2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-6-phenylpyrimidin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted aniline and fluorinated reagents.

    Cyclization: The key step involves the cyclization of the substituted aniline with a suitable reagent to form the pyrimidine ring.

    Fluorination: Introduction of the fluorine atom can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Phenylation: The phenyl group can be introduced via a Suzuki coupling reaction using a phenylboronic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-phenylpyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or phenyl positions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of corresponding pyrimidine N-oxide.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Fluoro-6-phenylpyrimidin-2(1H)-one would depend on its specific biological target. Generally, compounds of this nature can:

    Inhibit Enzymes: By binding to the active site or allosteric site of enzymes, thereby blocking their activity.

    Interact with DNA/RNA: By intercalating into nucleic acids, affecting replication and transcription processes.

    Modulate Receptors: By binding to cellular receptors and altering signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

Table 1: Key Structural Features and Properties of Analogues
Compound Name Core Structure Substituents (Positions) Key Properties/Applications Reference Evidence
5-Fluoro-6-phenylpyrimidin-2(1H)-one Pyrimidin-2(1H)-one 5-F, 6-Ph Anticancer lead, improved lipophilicity
5-Ethoxycarbonyl-4-phenyl-6-methyl-3,4-dihydropyrimidine-2-(1H)-one Dihydropyrimidin-2(1H)-one 5-OEt, 4-Ph, 6-Me Antifungal activity; solvent-free synthesis
6-(2-Fluorophenyl)-4-phenylpyrimidin-2(1H)-one (derivative) Pyrimidin-2(1H)-one 6-(2-F-Ph), 4-Ph Antifungal; modified via TsOH catalysis
2-Amino-6-methylpyrimidin-4(1H)-one Pyrimidin-4(1H)-one 2-NH2, 6-Me Intermediate for antiviral agents
5-Chloro-6-methyl-2-phenylpyrimidin-4(3H)-one Pyrimidin-4(3H)-one 5-Cl, 6-Me, 2-Ph Reactive intermediate (chloro leaving group)
5-Benzoyl-6-(4-F-Ph)-4-hydroxy-4-CF3-tetrahydropyrimidin-2(1H)-one Tetrahydropyrimidin-2(1H)-one 5-Bz, 6-(4-F-Ph), 4-OH, 4-CF3 High metabolic stability (CF3 group)

Key Comparative Insights

Electronic and Steric Effects
  • Fluorine vs. Chlorine: The 5-fluoro substituent in the target compound reduces steric hindrance compared to bulkier groups like 5-Cl (e.g., 5-Chloro-6-methyl-2-phenylpyrimidin-4(3H)-one ).
  • Phenyl vs.
Solubility and Lipophilicity

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